
2-Phenoxycyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxycyclopentan-1-ol is an organic compound with the molecular formula C11H14O2 It is a cyclopentanol derivative where a phenoxy group is attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
2-Phenoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via nucleophilic addition of the phenoxide ion to the carbonyl group of cyclopentanone, followed by intramolecular cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Phenoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted phenoxycyclopentan-1-ol derivatives.
科学的研究の応用
2-Phenoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Phenoxycyclopentan-1-ol involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the cyclopentanol moiety can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, potentially affecting enzymatic activity or receptor binding.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-ol: A structurally similar compound with a cyclopentene ring instead of a cyclopentane ring.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Uniqueness
2-Phenoxycyclopentan-1-ol is unique due to the presence of both a phenoxy group and a cyclopentanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-phenoxycyclopentan-1-ol |
InChI |
InChI=1S/C11H14O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
InChIキー |
AXHUIGRWVHNKNK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)OC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



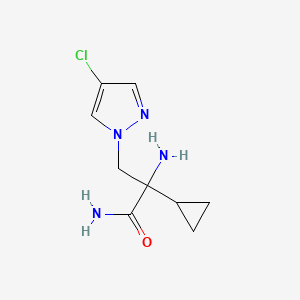
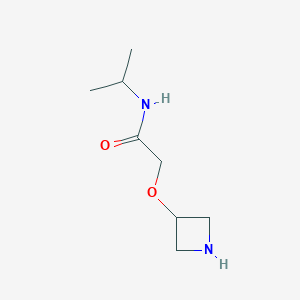

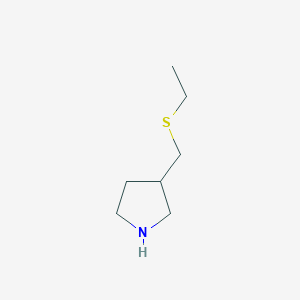

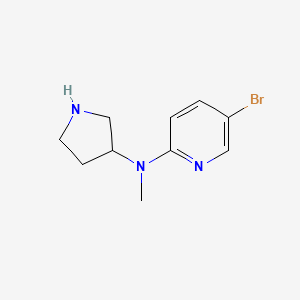
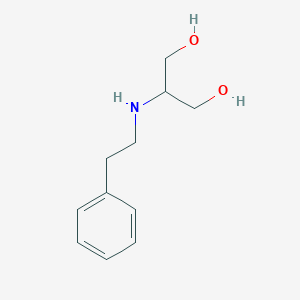
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)





